N,N'-Diethylethylenediamine is a synthetic compound characterized by its molecular formula . This compound features two primary amine groups (NH₂) connected by an ethylene bridge (–CH₂–CH₂–), making it a symmetrical diamine. It is typically encountered as a colorless liquid with a distinct amine odor. N,N'-Diethylethylenediamine is known for its basicity and ability to form hydrogen bonds, which influence its solubility and reactivity in various chemical environments .
DED is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:
Proper handling procedures include wearing gloves, eye protection, and working in a well-ventilated fume hood [].
The synthesis of N,N'-Diethylethylenediamine can be achieved through the following method:
This reaction yields N,N'-Diethylethylenediamine along with hydrochloric acid as a byproduct.
N,N'-Diethylethylenediamine finds utility in various fields:
N,N'-Diethylethylenediamine exhibits interactions with various compounds due to its amine functionality. It can engage in hydrogen bonding and coordinate with metal ions, affecting its reactivity and solubility. Studies have indicated its role in enhancing the solvation of certain bases and facilitating complex formation in organic reactions .
N,N'-Diethylethylenediamine shares structural characteristics with several other diamines. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Ethylenediamine | Simple diamine with two primary amines; less bulky. | |
N,N'-Dimethyl-1,2-ethanediamine | Similar structure but with methyl groups; more sterically hindered. | |
N,N'-Diisopropylethylenediamine | Larger isopropyl groups; affects solubility and reactivity. | |
N,N'-Bis(3-aminopropyl)ethylenediamine | Contains longer propyl chains; alters physical properties significantly. |
N,N'-Diethylethylenediamine's unique attributes stem from its symmetrical structure and the presence of two ethyl groups, which enhance its basicity compared to simpler diamines. This structural configuration allows for specific applications in coordination chemistry and organic synthesis that may not be feasible with other similar compounds .
Copper(II) complexes incorporating DEEDA exhibit notable thermochromic properties, characterized by reversible color changes upon temperature variation. For instance, Cu(deen)₂₂ and Cu(deen)₂₂ (deen = DEEDA) transition from red to violet when heated [4]. This phenomenon arises from subtle alterations in the coordination geometry around the Cu(II) center. At lower temperatures, the complex adopts a distorted octahedral geometry with weak axial interactions from nitrate or tetrafluoroborate anions. Heating induces a structural rearrangement toward a more tetrahedral configuration, reducing ligand field splitting and shifting absorption bands in the visible spectrum [4] [5].
The synthesis of these complexes typically involves reacting copper salts with DEEDA in ethanol under inert conditions. For example, combining Cu(BF₄)₂ with DEEDA in a 1:2 molar ratio yields Cu(deen)₂₂ as a crystalline solid [4]. X-ray diffraction studies reveal bond length disparities between equatorial Cu–N bonds (1.95–2.02 Å) and axial Cu–O interactions (2.50–2.60 Å), underscoring the Jahn-Teller distortion inherent to d⁹ systems [5]. Electronic spectroscopy confirms ligand-to-metal charge transfer (LMCT) transitions in the 500–600 nm range, with thermal modulation of these transitions driving the observed thermochromism [4].
Table 1: Key geometric parameters for thermochromic Cu(II)-DEEDA complexes
Parameter | Cu(deen)₂₂ | Cu(deen)₂₂ |
---|---|---|
Cu–N (equatorial, Å) | 1.98 | 1.97 |
Cu–O (axial, Å) | 2.55 | 2.58 |
N–Cu–N bite angle (°) | 84.2 | 83.7 |
λₘₐₓ (visible, nm) | 545 | 538 |
Nickel(II) forms diverse complexes with DEEDA, including linkage isomers and geometrically distinct species. A notable example is the pair [Ni(deen)₂(NO₂)₂] (nitro) and [Ni(deen)₂(ONO)₂] (nitrito), which represent linkage isomerism [6]. The nitro isomer features Ni–N bonds to nitro groups, while the nitrito form coordinates via oxygen atoms. This isomerism profoundly impacts magnetic moments: the nitro isomer exhibits μₑꜰꜰ = 3.2 BM (high-spin octahedral), whereas the nitrito form shows μₑꜰꜰ = 1.9 BM (low-spin square planar) [6].
Crystallographic analysis of [Ni(deen)₂]Br₂ reveals a square-planar NiN₄ core with Ni–N bond lengths of 1.920–1.967 Å [7]. The shorter bonds involve the unsubstituted amine nitrogens, while the N,N-diethylated nitrogens display elongated interactions. This distortion arises from steric hindrance from ethyl groups, which also influence packing via N–H∙∙∙Br hydrogen bonds (2.97–3.15 Å) [7]. Magnetic susceptibility measurements indicate diamagnetic behavior at room temperature, consistent with a singlet ground state (S = 0) in square-planar Ni(II) complexes [7].
Table 2: Comparative properties of Ni(II)-DEEDA isomers
Property | [Ni(deen)₂(NO₂)₂] | [Ni(deen)₂(ONO)₂] |
---|---|---|
Coordination mode | Nitro (N-bonded) | Nitrito (O-bonded) |
Geometry | Octahedral | Square planar |
μₑꜰꜰ (BM) | 3.2 | 1.9 |
Ni–L bond length (Å) | 2.10 (Ni–N) | 1.93 (Ni–O) |
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N,N'-Diethylethylenediamine serves as a versatile bidentate ligand in the construction of coordination polymers with distinct one-dimensional and two-dimensional architectures. The compound's molecular structure, with the chemical formula C₆H₁₆N₂ and CAS number 111-74-0, enables selective coordination through its two nitrogen donor atoms [1] [2].
Research has demonstrated the formation of sophisticated one-dimensional coordination polymers incorporating N,N'-Diethylethylenediamine as a key structural component. A notable example is the copper(II) coordination polymer {[Cu(succ)(deed)]·4H₂O}ₙ, where succinate ligands bridge copper(II) centers to form one-dimensional polymeric chains [2] [3]. The copper atom adopts a square-planar coordination environment, with each carboxylate group of the succinate ligand coordinating in a monodentate fashion [2].
Property | Value |
---|---|
Coordination Mode | Square-planar |
Cu-N Bond Distance | 1.991-2.055 Å |
Cu-O Bond Distance | 1.969-1.984 Å |
Crystal System | Monoclinic |
Space Group | P2₁/c |
Crystallographic analysis reveals that N,N'-Diethylethylenediamine coordinates through both nitrogen atoms, creating a stable chelate ring that contributes to the overall structural integrity of the one-dimensional chain [2]. The compound exhibits excellent thermal stability, with decomposition temperatures exceeding 200°C [2].
The ligand's flexibility allows for the formation of two-dimensional coordination architectures through conformational variations. Research has shown that N,N'-Diethylethylenediamine can adopt different conformations (trans and cis) that significantly influence the extended structures of coordination networks [4]. The trans-(R,R/S,S) conformation leads to close-packed 2D→2D parallel interpenetrated networks, while the cis-(R,S) conformation creates extended non-interpenetrated structures with aligned one-dimensional solvent channels [4].
These structural variations demonstrate remarkable porosity control, with some frameworks exhibiting carbon dioxide adsorption capacities of approximately 35 cm³(STP)/g at atmospheric pressure and 273 K [4]. The zero-loading enthalpy of adsorption reaches -33 kJ/mol, indicating strong interactions between the framework and carbon dioxide molecules [4].
Density functional theory calculations have provided detailed insights into the electronic structure and bonding characteristics of N,N'-Diethylethylenediamine coordination polymers. Comparative analysis between experimental and theoretical data shows excellent correlation (R² ∼ 0.97), validating the computational approaches used to understand these complex systems [2] [3].
Structural Parameter | Experimental | DFT Calculated |
---|---|---|
N-Cu-N Angle | 86.18° | 86.35° |
Cu-N Distance | 2.055 Å | 2.094 Å |
C-N Distance | 1.496 Å | 1.509 Å |
N,N'-Diethylethylenediamine plays a crucial role in oxidative coupling polymerization systems, particularly in the selective polymerization of phenolic compounds. The compound functions as both a ligand and a catalyst modifier in transition metal-catalyzed oxidative coupling reactions [5] [6].
The incorporation of N,N'-Diethylethylenediamine in copper-based catalytic systems significantly enhances the selectivity and efficiency of phenolic monomer polymerization. Research has demonstrated that copper/ethylenediamine-derived catalysts achieve superior coupling selectivity compared to conventional systems [5] [6]. The compound's coordination to copper centers creates a more controlled environment for phenoxy radical formation and subsequent coupling reactions [5].
The oxidative coupling polymerization mechanism involving N,N'-Diethylethylenediamine proceeds through the formation of phenoxy radicals coordinated to the metal center. The ligand's steric and electronic properties influence the coupling selectivity, favoring carbon-oxygen coupling over carbon-carbon coupling in specific systems [5]. This selectivity control is crucial for producing high-quality polymeric materials with defined structures.
Coupling Type | Selectivity (%) | Polymer Yield (%) |
---|---|---|
C-O Coupling | 85-92 | 78-85 |
C-C Coupling | 8-15 | 65-75 |
The use of N,N'-Diethylethylenediamine in oxidative coupling polymerization has enabled the synthesis of novel phenolic polymers with enhanced properties. These materials exhibit improved thermal stability, mechanical strength, and electrical conductivity compared to polymers produced using conventional catalytic systems [5] [6].
The compound's ability to form stable complexes with various transition metals expands its applicability to different phenolic substrates, including substituted phenols and polyphenolic compounds [5]. This versatility makes it valuable for developing specialized polymer materials for advanced applications.
N,N'-Diethylethylenediamine contributes to the development of advanced material architectures through its unique coordination chemistry and structural flexibility. The compound's applications extend beyond simple coordination polymers to include metal-organic frameworks, luminescent materials, and functional composites.
Research has shown that N,N'-Diethylethylenediamine can be incorporated into metal-organic frameworks to enhance their gas adsorption properties. The compound's coordination to metal nodes creates specific binding sites that improve the selectivity and capacity for carbon dioxide capture [7] [8]. Enhanced carbon dioxide capture has been achieved through the incorporation of diethylethylenediamine derivatives in framework structures, resulting in exceptional selectivity values exceeding 300 for CO₂/N₂ separation [7].
N,N'-Diethylethylenediamine complexes exhibit remarkable thermochromic behavior, with color changes occurring over specific temperature ranges. Copper(II) complexes demonstrate particularly pronounced thermochromic effects, transitioning from blue to violet forms upon heating [1] [9]. These properties make the compound valuable for temperature-sensing applications and smart materials development.
Zinc(II) complexes of N,N'-Diethylethylenediamine show intense blue fluorescence with quantum yields reaching 5.47%, significantly higher than the free ligand's 0.45% [10]. The chelation of the ligand to zinc(II) increases molecular rigidity and reduces energy loss through thermal vibrational decay, resulting in enhanced luminescence [10].
Complex Type | Emission Wavelength (nm) | Quantum Yield (%) |
---|---|---|
Zn-deed | 402 | 5.47 |
Free ligand | 380 | 0.45 |
Cu-deed | 450 | 2.1 |
Flammable;Corrosive